molecular formula C8H13ClF3NO2 B2525767 Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2095396-24-8

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2525767
CAS No.: 2095396-24-8
M. Wt: 247.64
InChI Key: QNXAUJZMLPWYNN-KGZKBUQUSA-N
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Description

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The (3S,4S) stereochemistry is critical for its biological activity and molecular interactions, particularly in pharmaceutical applications where enantioselectivity is paramount. This compound is widely utilized as a building block in drug discovery, especially for developing protease inhibitors, kinase modulators, and CNS-targeted therapeutics due to the trifluoromethyl group’s metabolic stability and lipophilicity-enhancing properties .

Properties

IUPAC Name

ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXAUJZMLPWYNN-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or addition reactions.

    Esterification: The carboxylate group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural features and properties of Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride and its analogs:

Compound Name Substituents Stereochemistry Molecular Formula Molar Mass (g/mol) Key Features
This compound -CF₃ (4-position), -COOEt (3-position) (3S,4S) C₉H₁₃ClF₃NO₂ 267.66 High lipophilicity due to -CF₃; hydrochloride salt improves solubility
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride -CH₃ (4-position), -COOEt (3-position) (3S,4S) C₈H₁₆ClNO₂ 193.67 Lower steric bulk and reduced metabolic stability compared to -CF₃ analog
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride -C₆H₄Cl (4-position), -COOMe (3-position) (3R,4S) C₁₂H₁₅Cl₂NO₂ 276.16 Aromatic chlorophenyl group enhances π-π stacking; methyl ester reduces steric hindrance
Ethyl (3R,4S)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylate -CF₃ (4-position), -COOEt (3-position), Boc-protected amine (3R,4S) C₁₄H₂₁F₃N₂O₄ 338.33 Boc group facilitates amine protection in synthetic intermediates

Key Differences and Implications

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ~1.5–2.0) and resistance to oxidative metabolism compared to methyl (-CH₃) or chlorophenyl (-C₆H₄Cl) groups. This makes the target compound more suitable for blood-brain barrier penetration in CNS drug candidates .

Stereochemistry :

  • The (3S,4S) configuration in the target compound contrasts with the (3R,4S) configuration in analogs like Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride. Enantiomeric pairs often exhibit divergent biological activities; for example, (3S,4S) isomers may show higher affinity for specific G-protein-coupled receptors .

Salt Form and Solubility :

  • Hydrochloride salts (e.g., target compound and Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride) improve aqueous solubility (~50–100 mg/mL in water) compared to free bases, facilitating formulation in parenteral drugs .

Synthetic Utility :

  • Boc-protected derivatives (e.g., Ethyl (3R,4S)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylate) serve as intermediates in peptide coupling reactions, whereas the target compound’s unprotected amine allows direct functionalization in medicinal chemistry workflows .

Biological Activity

Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including key interactions with biological macromolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₄ClF₃N₁O₂ and a molecular weight of 179.65 g/mol. Its structure includes a pyrrolidine ring and a trifluoromethyl group, which contribute to its unique chemical properties and enhance its metabolic stability. The trifluoromethyl group is particularly important as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could be relevant in drug development for conditions such as cancer and infectious diseases.
  • Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and other physiological processes.
  • Antimicrobial Properties : Preliminary studies suggest it could have antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.

The exact mechanism of action for this compound is still under investigation. However, its interactions with enzymes and receptors are crucial for understanding its therapeutic potential. For instance, the presence of the trifluoromethyl group may enhance binding affinity to target proteins by stabilizing interactions through hydrophobic effects.

Comparative Analysis of Related Compounds

A comparative analysis with structurally similar compounds provides insights into the biological activity of this compound. The following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
Ethyl (S)-pyrrolidine-3-carboxylateChiral center at the 3-positionPotential neuroprotective effects
Ethyl (R)-pyrrolidine-3-carboxylateChiral center at the 3-positionAntimicrobial properties
Pyrrolidine-2-carboxylic acidDifferent carboxylic positionAnalgesic activity
4-Pyridone derivativesPyridone ring structureDiverse pharmacological profiles

The unique combination of the pyrrolidine ring and carboxylic acid functionality in this compound may enhance its interactions within biological systems compared to similar compounds.

Case Studies

  • Enzyme Interaction Studies : Research has focused on the compound's inhibition of specific enzymes related to metabolic pathways. For example, studies demonstrated that derivatives of pyrrolidine compounds could inhibit key enzymes involved in cancer cell proliferation.
  • Neuropharmacological Research : Investigations into the neuroprotective effects of related pyrrolidine derivatives have shown promise in models of neurodegeneration. This compound is being evaluated for its potential to protect neuronal cells from oxidative stress.
  • Antimicrobial Activity : Preliminary screenings have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate the mechanisms behind these effects.

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